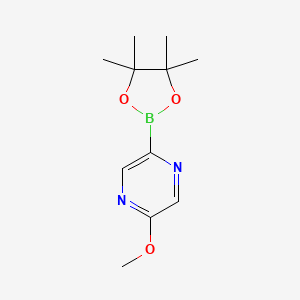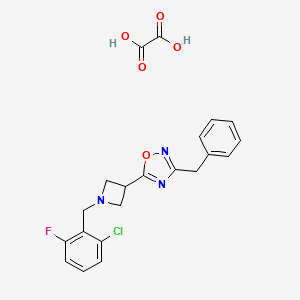
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is an organic compound that contains borate and sulfonamide groups . It is an intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, involves the reaction of Pinacol and Trimethyl borate .Molecular Structure Analysis
The molecular formula of “this compound” is C12H19BN2O3 . The structure of the title compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, include a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, a refractive index of 1.4096, and a flash point of 108°F .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound and its derivatives are used as raw materials for various chemical syntheses. For instance, Liao et al. (2022) described the synthesis and characterization of a similar compound using FT-IR, NMR, and MS spectroscopies, alongside X-ray diffraction and Density Functional Theory (DFT) calculations (Liao et al., 2022).
- Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures with similar methods and further investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Biological Evaluation
- Vaddiraju et al. (2022) explored the anti-diabetic activity of novel pyrazole-based heterocycles attached to sugar moieties, synthesizing new compounds and evaluating their medicinal potential (Vaddiraju et al., 2022).
Electrochromic Materials
- Zhao et al. (2014) utilized a related pyrazine compound as an acceptor unit in electrochromic materials, studying their spectroelectrochemical and electrochemical properties for potential use in NIR electrochromic devices (Zhao et al., 2014).
Photophysical Properties
- Hoffert et al. (2017) synthesized and studied a series of push–pull pyrazine fluorophores, investigating their optical absorption and emission properties in different solvents for potential applications in intramolecular charge transfer and nonlinear optics (Hoffert et al., 2017).
Wirkmechanismus
Target of Action
It is known that this compound is a type of organoboron compound , which are often used as reagents in organic synthesis .
Mode of Action
Organoboron compounds, such as this one, are generally known to participate in various types of chemical reactions, including carbon-carbon bond formation, oxidation, and reduction .
Biochemical Pathways
Organoboron compounds are known to play a crucial role in various organic synthesis reactions , which could potentially affect multiple biochemical pathways.
Result of Action
As an organoboron compound, it is likely involved in various chemical reactions, potentially leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that organoboron compounds are generally stable under normal conditions .
Biochemische Analyse
Biochemical Properties
Boronic acid compounds, which are structurally similar, are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Molecular Mechanism
It is known that boronic acid compounds can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .
Eigenschaften
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(15-5)7-13-8/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDDXYDZWFRPNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)


![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2370434.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)



![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)
